molecular formula C42H61N11O10 B018029 Sdpflrfamide CAS No. 110325-86-5

Sdpflrfamide

Cat. No. B018029
M. Wt: 880 g/mol
InChI Key: ACTMUKLKAJMUEA-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sdpflrfamide is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic peptide that was first synthesized in 2010 by researchers at the University of California. Since then, several studies have been conducted to explore the properties and applications of this peptide.

Mechanism Of Action

Sdpflrfamide exerts its effects by binding to specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. It also binds to the formyl peptide receptor, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

Sdpflrfamide has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages And Limitations For Lab Experiments

One advantage of using sdpflrfamide in lab experiments is its specificity. It binds to specific receptors, allowing researchers to study the effects of targeting these receptors. However, one limitation is that it is a synthetic peptide, which may limit its applicability in vivo.

Future Directions

There are several future directions for research on sdpflrfamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to optimize the synthesis and purification of sdpflrfamide to improve its efficacy and reduce its cost.

Synthesis Methods

Sdpflrfamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Sdpflrfamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Research has also focused on its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

110325-86-5

Product Name

Sdpflrfamide

Molecular Formula

C42H61N11O10

Molecular Weight

880 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

ACTMUKLKAJMUEA-MRNVWEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N

Other CAS RN

110325-86-5

sequence

SDPFLRF

synonyms

SDPFLRFamide
Ser-As-Pro-Phe-Leu-Arg-Phe-amide
seryl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide

Origin of Product

United States

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